molecular formula C19H23N3O2 B5203672 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide

Cat. No.: B5203672
M. Wt: 325.4 g/mol
InChI Key: ZJPSKWNOUWEBEB-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process by allowing for better control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide involves its binding to alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. By binding to these receptors, the compound can modulate the physiological responses mediated by these receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide is unique in its specific structural features, which confer distinct binding affinities and pharmacokinetic profiles compared to other similar compounds. Its methoxyphenyl and phenylacetamide moieties contribute to its unique interaction with alpha1-adrenergic receptors, making it a promising candidate for further research and development .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-19(23)20-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPSKWNOUWEBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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